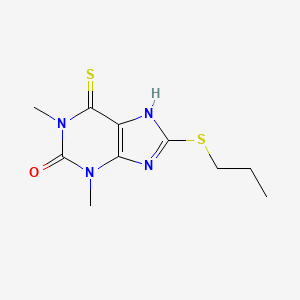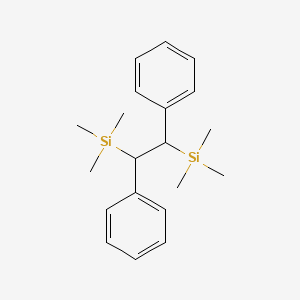
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is a chemical compound with the molecular formula C20H30Si2 It is a silane derivative characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to an ethanediyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- typically involves the reaction of diphenylethane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to remove impurities and obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- involves its interaction with molecular targets through its silane and phenyl groups. These interactions can lead to the formation of stable complexes with various biological molecules, influencing their activity and function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox processes within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Silane, (1,2-diphenyl-1,2-ethenediyl)bis[trimethyl-
- 1,2-Bis(trimethylsilyl)ethane
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Silane, (1,2-diphenyl-1,2-ethanediyl)bis[trimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties. The presence of both phenyl and trimethylsilyl groups allows for versatile chemical reactivity and potential applications that are not observed in similar compounds. Its ability to form stable complexes and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
18586-58-8 |
|---|---|
Fórmula molecular |
C20H30Si2 |
Peso molecular |
326.6 g/mol |
Nombre IUPAC |
(1,2-diphenyl-2-trimethylsilylethyl)-trimethylsilane |
InChI |
InChI=1S/C20H30Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16,19-20H,1-6H3 |
Clave InChI |
GYDXRACZXACESB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


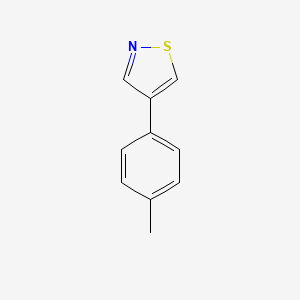
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
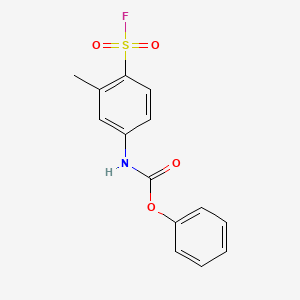

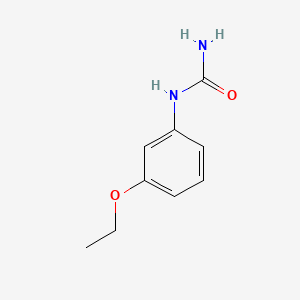
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
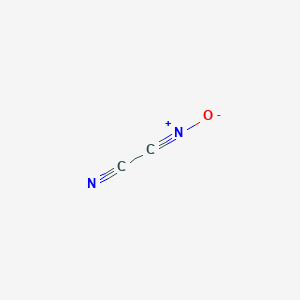
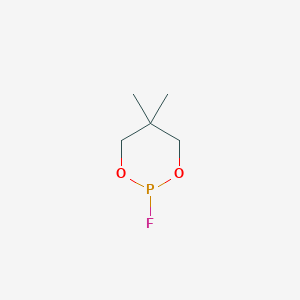
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

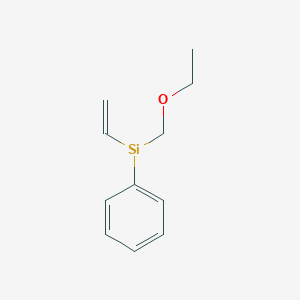
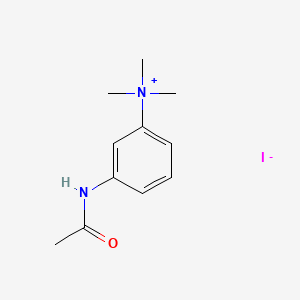
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
